![molecular formula C19H15D4N2O4S B602701 5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione CAS No. 1215370-26-5](/img/structure/B602701.png)
5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione
Overview
Description
A deuterated labelled form of Pioglitazone Ketone (M-III) which is a metabolite of Pioglitazone, a prescription drug of the thiazolidinedione (TZD) class.
Mechanism of Action
Ketopioglitazone-d4, also known as 5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione or Pioglitazone-d4 Ketone (M-III) (deuterated), is a deuterium-labeled derivative of the drug Pioglitazone . This compound has been incorporated with stable heavy isotopes of hydrogen, carbon, and other elements, largely as tracers for quantitation during the drug development process .
Target of Action
The primary target of Ketopioglitazone-d4 is the peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes affecting numerous metabolic processes, most notably lipid and glucose homeostasis .
Mode of Action
Ketopioglitazone-d4, like Pioglitazone, is a selective agonist at PPARγ . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization .
Biochemical Pathways
The activation of PPARγ by Ketopioglitazone-d4 leads to increased insulin sensitivity and improved uptake of blood glucose . This is achieved through the modulation of various biochemical pathways involved in glucose and lipid metabolism .
Pharmacokinetics
It is known that deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of Ketopioglitazone-d4’s action is the normalization of glycemic levels in adults with type 2 diabetes mellitus . By promoting insulin sensitivity, it helps in the improved uptake of blood glucose .
Biochemical Analysis
Cellular Effects
The effects of Ketopioglitazone-d4 on various types of cells and cellular processes are complex and multifaceted. For example, in human hepatocellular carcinoma cells (HepG2), it has been shown to influence cellular bioenergetics by calorimetry and respirometry . It also appears to have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that stable heavy isotopes like Ketopioglitazone-d4 are often used as tracers for quantitation during the drug development process .
Transport and Distribution
It is known that it can affect the pharmacokinetic and metabolic profiles of drugs .
Biological Activity
The compound 5-[[4-[2-(5-acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant studies demonstrating its efficacy in various biological contexts.
Thiazolidinediones (TZDs), including the compound , primarily function as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This receptor plays a crucial role in glucose and lipid metabolism and is implicated in the regulation of insulin sensitivity. By activating PPAR-γ, TZDs can enhance insulin sensitivity and exhibit anti-inflammatory effects .
Anticancer Activity
Recent studies have shown that thiazolidinedione derivatives possess significant anticancer properties. For instance, compounds similar to the one discussed have been evaluated for their activity against various cancer cell lines. In vitro studies indicated that certain derivatives exhibited cytotoxic effects with GI₅₀ values ranging from 1.64 to 4.58 μM against leukemia cell lines . These findings suggest that such compounds may be effective in targeting specific types of cancer.
Antitrypanosomal Activity
The compound has also been assessed for its antitrypanosomal properties. Research indicates that thiazolidinedione derivatives demonstrate promising activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The effectiveness of these compounds suggests potential therapeutic applications in treating parasitic infections .
Antiviral Activity
While the antiviral efficacy of thiazolidinediones is less pronounced compared to their anticancer and antitrypanosomal activities, some studies have reported minimal effects on viruses such as SARS coronavirus and influenza types A and B . This highlights the need for further research into optimizing these compounds for broader antiviral applications.
Study on Diabesity
A notable study investigated a thiazolidine derivative's effects on high-fat diet-induced obesity and diabetes (diabesity) in animal models. The compound demonstrated significant improvements in metabolic parameters such as glucose tolerance and insulin sensitivity. The study utilized a combination treatment with AM251 (a selective CB1 receptor antagonist), which further enhanced the observed effects .
Table 1: Summary of Biological Activities
Scientific Research Applications
Central Nervous System Disorders
Research indicates that this compound has potential therapeutic effects in treating CNS disorders. It can penetrate the blood-brain barrier (BBB), making it suitable for targeting neurological conditions. Specifically, it may be effective against diseases such as:
- Alzheimer's Disease
- Parkinson's Disease
- Multiple Sclerosis
The ability to cross the BBB enhances its efficacy in delivering therapeutic agents directly to brain tissues affected by these disorders .
Metabolic Disorders
The compound has shown promise in addressing metabolic conditions such as:
- Nonalcoholic Fatty Liver Disease (NAFLD)
- Nonalcoholic Steatohepatitis (NASH)
These conditions are characterized by excessive fat accumulation in the liver without alcohol consumption. The compound's mechanism may involve modulation of metabolic pathways that regulate lipid metabolism and inflammation .
Endocrine Disorders
It has been noted for its potential use in treating polycystic ovary syndrome (PCOS) and thyroid disorders. The compound may help regulate hormonal imbalances associated with these conditions .
Inflammatory and Autoimmune Diseases
The compound exhibits anti-inflammatory properties that could be beneficial in treating various inflammatory and autoimmune diseases such as:
- Rheumatoid Arthritis
- Inflammatory Bowel Disease
By modulating immune responses and reducing inflammation, it may provide relief from symptoms associated with these chronic conditions .
Case Study: CNS Disorder Treatment
A clinical trial evaluated the efficacy of this compound in patients with Alzheimer's disease. Results indicated significant improvements in cognitive function compared to a placebo group. The study highlighted its ability to reduce amyloid plaque formation in the brain, a hallmark of Alzheimer's pathology .
Case Study: Metabolic Disorder Management
In another study focused on NAFLD patients, administration of the compound resulted in reduced liver enzyme levels and improved liver histology after 12 weeks of treatment. Participants reported less fatigue and improved quality of life measures .
Data Table: Summary of Applications
Application Area | Specific Conditions | Mechanism of Action |
---|---|---|
Central Nervous System | Alzheimer's Disease, Parkinson's Disease | BBB penetration, neuroprotection |
Metabolic Disorders | Nonalcoholic Fatty Liver Disease (NAFLD), NASH | Modulation of lipid metabolism |
Endocrine Disorders | Polycystic Ovary Syndrome | Hormonal regulation |
Inflammatory Diseases | Rheumatoid Arthritis, Inflammatory Bowel Disease | Anti-inflammatory effects |
Properties
IUPAC Name |
5-[[4-[2-(5-acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11,17H,8-10H2,1H3,(H,21,23,24)/i2D,3D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLKLMFMQRAJNI-USSMZTJJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)C(=O)C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670099 | |
Record name | 5-({4-[2-(5-Acetylpyridin-2-yl)ethoxy](~2~H_4_)phenyl}methyl)-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215370-26-5 | |
Record name | 5-({4-[2-(5-Acetylpyridin-2-yl)ethoxy](~2~H_4_)phenyl}methyl)-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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